Anthramycin

Description

Anthramycin is a pyrrolo(1,4)benzodiazepine antineoplastic antibiotic isolated from the bacterium Streptomyces refuineus var. thermotolerans. this compound binds covalently to guanine in the minor groove of DNA, thereby inhibiting DNA replication and RNA and protein synthesis. (NCI04)

A broad-spectrum spectrum antineoplastic antibiotic isolated from Streptomyces refuineus var. thermotolerans. It has low toxicity, some activity against Trichomonas and Endamoeba, and inhibits RNA and DNA synthesis. It binds irreversibly to DNA.

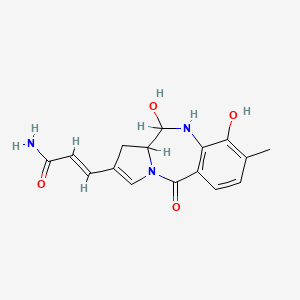

Structure

3D Structure

Properties

Molecular Formula |

C16H17N3O4 |

|---|---|

Molecular Weight |

315.32 g/mol |

IUPAC Name |

(E)-3-(4,6-dihydroxy-3-methyl-11-oxo-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-8-yl)prop-2-enamide |

InChI |

InChI=1S/C16H17N3O4/c1-8-2-4-10-13(14(8)21)18-15(22)11-6-9(3-5-12(17)20)7-19(11)16(10)23/h2-5,7,11,15,18,21-22H,6H2,1H3,(H2,17,20)/b5-3+ |

InChI Key |

VGQOVCHZGQWAOI-HWKANZROSA-N |

SMILES |

CC1=C(C2=C(C=C1)C(=O)N3C=C(CC3C(N2)O)C=CC(=O)N)O |

Isomeric SMILES |

CC1=C(C2=C(C=C1)C(=O)N3C=C(CC3C(N2)O)/C=C/C(=O)N)O |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=O)N3C=C(CC3C(N2)O)C=CC(=O)N)O |

Synonyms |

Anthramycin Anthramycin, (11a alpha)-Isomer Antramycin |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery, History, and Technical Profile of Anthramycin: A Pyrrolobenzodiazepine Antitumor Antibiotic

Abstract

Anthramycin, a potent antitumor antibiotic, represents the archetypal member of the pyrrolobenzodiazepine (PBD) family, a class of natural products that exert their cytotoxic effects through sequence-selective covalent binding to the minor groove of DNA.[1] Discovered in the 1960s from the thermophilic actinomycete Streptomyces refuineus, its unique tricyclic structure and mechanism of action have garnered significant interest from the scientific community, leading to extensive research into its biosynthesis, total synthesis, and potential as a chemotherapeutic agent.[2][3] This technical guide provides a comprehensive overview of this compound, detailing its historical discovery, the elucidation of its complex chemical structure, its intricate biosynthesis, and its mechanism of action at the molecular level. The guide also presents available quantitative data on its biological activity, detailed experimental protocols for its study, and visual representations of its biosynthetic and signaling pathways to serve as a resource for researchers, scientists, and drug development professionals.

Discovery and Historical Context

This compound was first isolated in the 1950s by M. D. Tendler and S. Korman from the fermentation broths of Streptomyces refuineus.[2] However, it was not until 1965 that its isolation and characterization as a new antitumor antibiotic were formally reported by W. Leimgruber and colleagues at Hoffmann-La Roche.[3] The initial discovery spurred a wave of research into this novel class of compounds. The chemical structure of this compound was elucidated by Leimgruber's team using a combination of nuclear magnetic resonance (NMR) and ultraviolet (UV) spectroscopy, and later confirmed by mass spectrometry.[2] These studies revealed the characteristic pyrrolo[2,1-c][1][4]benzodiazepine core, a tricyclic system composed of an aromatic A-ring, a diazepine (B8756704) B-ring, and a pyrrolidine (B122466) C-ring.[1]

The potent antitumor activity of this compound was demonstrated in early studies, showing particular efficacy against sarcomas, lymphomas, and gastrointestinal neoplasms.[2] However, its clinical development was hampered by significant dose-limiting cardiotoxicity, a side effect attributed to the phenolic hydroxyl group at the C9 position, which could be converted to a quinone species capable of producing damaging free radicals.[1] Other adverse effects included bone marrow suppression and tissue necrosis at the injection site.[1] These limitations led to a decline in its direct clinical use but fueled further research into the development of less toxic synthetic and semi-synthetic PBD analogs and, more recently, PBD-containing antibody-drug conjugates (ADCs) for targeted cancer therapy.[1]

Quantitative Data

While extensive research has been conducted on this compound and its derivatives, specific quantitative data such as IC50 values across a wide range of cancer cell lines, precise DNA binding constants (Kd), and detailed production yields are not always readily available in compiled formats. The following tables summarize the available quantitative information.

Table 1: Cytotoxicity of this compound Analogs against MCF-7 Breast Cancer Cells [5]

| Compound Code | IC50 (µg/mL) |

| RVB-01 | 1.3 |

| RVB-04 | 1.22 |

| RVB-05 | 1.14 |

| RVB-09 | 1.31 |

| Cisplatin | 19.5 |

Note: The compounds listed are 1,5-benzodiazepine derivatives, which are analogs of this compound.[5]

Table 2: Total Synthesis Yield of Anthracimycin (an this compound Analogue) [6]

| Synthetic Route | Number of Steps | Overall Yield |

| Brimble et al. | 20 | Not specified (0.4 mg produced) |

| Present Work (unspecified) | 10 | 3.3–3.6% |

Mechanism of Action

The primary mechanism of action of this compound is its ability to bind covalently to the minor groove of DNA.[1] This interaction is sequence-selective, with a preference for 5'-Pu-G-Pu sequences (where Pu is a purine (B94841) and G is guanine).[7] The covalent bond is formed between the C11 position of the this compound molecule and the exocyclic C2-amino group of a guanine (B1146940) base.[1] This adduct formation does not cause significant distortion of the DNA helix, which may allow it to evade some DNA repair mechanisms.[8]

The formation of the this compound-DNA adduct inhibits crucial cellular processes that require DNA as a template, including DNA replication and RNA transcription, ultimately leading to cytotoxicity.[2] The covalent and stable nature of this adduct presents a significant challenge to the cell's DNA repair machinery.

DNA Damage Response and Apoptotic Signaling

While the direct signaling cascade initiated by this compound-DNA adducts is not fully elucidated, it is understood that such DNA lesions trigger the DNA Damage Response (DDR) pathway. This complex network of signaling pathways is primarily orchestrated by the ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related) kinases.[9][10] ATM is primarily activated by double-strand breaks, while ATR responds to a broader range of DNA damage, including the type of adducts formed by this compound.[9][11]

Activation of the DDR pathway leads to cell cycle arrest, allowing time for DNA repair. If the damage is too extensive to be repaired, the cell is directed towards apoptosis, or programmed cell death.[12] The apoptotic cascade involves the activation of a series of cysteine proteases known as caspases.[1] While the specific caspases activated by this compound have not been definitively identified, DNA damage-induced apoptosis typically involves the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3).[12][13]

References

- 1. Caspase activation is an early event in anthracycline-induced apoptosis and allows detection of apoptotic cells before they are ingested by phagocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Does this compound bind to Z-DNA as well as to B-DNA? A molecular mechanics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation and characterization of this compound, a new antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis, synthesis, and biological activities of pyrrolobenzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ten-step asymmetric total syntheses of potent antibiotics anthracimycin and anthracimycin B - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis, Synthesis and Biological Activities of Pyrrolobenzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sensitivity and permeability of the this compound producing organism Streptomyces refuineus to this compound and structurally related antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Bacillus anthracis induces NLRP3 inflammasome activation and caspase-8–mediated apoptosis of macrophages to promote lethal anthrax - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of DNA Alkylation by Anthramycin

Audience: Researchers, scientists, and drug development professionals.

Abstract

Anthramycin is a potent antitumor antibiotic belonging to the pyrrolo[1][2]benzodiazepine (PBD) family, first isolated from Streptomyces refuineus.[3] Its biological activity stems from its ability to form a covalent adduct with DNA, thereby inhibiting nucleic acid synthesis and leading to cytotoxicity.[1] This document provides a comprehensive technical overview of the molecular mechanism of DNA alkylation by this compound. It details the formation of the reactive electrophile, the specifics of the covalent linkage to guanine (B1146940), the sequence selectivity of the interaction, and the resulting structural perturbations of the DNA helix. Furthermore, this guide summarizes key quantitative data, outlines relevant experimental protocols, and provides visual diagrams of the core chemical and experimental processes.

The Core Mechanism of DNA Alkylation

The interaction of this compound with DNA is a multi-step process that culminates in the formation of a stable, yet thermally labile, covalent adduct in the minor groove.[1][3]

Formation of the Reactive Electrophile: The Iminium Ion

The key structural feature of this compound responsible for its alkylating activity is the carbinolamine moiety at the C11 position. In an aqueous environment, this carbinolamine exists in equilibrium with a dehydrated, electrophilic iminium ion. This iminium species is the reactive intermediate that is susceptible to nucleophilic attack by DNA.

Caption: Equilibrium between the carbinolamine and the reactive iminium ion of this compound.

Covalent Adduct Formation with Guanine

The electrophilic C11 atom of the iminium ion is attacked by the exocyclic N2 amino group of a guanine base located in the minor groove of the DNA.[1][2] This nucleophilic attack results in the formation of a stable aminal linkage, covalently tethering the this compound molecule to the DNA.[4] This reaction is highly specific for guanine; other DNA bases are not targeted.[1][5]

Minor Groove Binding and Orientation

Following covalent bond formation, the tricyclic PBD core of this compound settles non-covalently within the DNA minor groove, spanning a region of approximately three to four base pairs.[6] X-ray crystallography and NMR studies have definitively shown that the drug molecule is oriented with its C11S stereochemistry.[7][8] The six-membered ring of this compound points toward the 3' end of the DNA strand to which it is attached, while the acrylamide (B121943) side chain extends along the groove toward the 5' direction.[8]

Caption: Logical workflow of this compound DNA alkylation and its biological consequence.

Sequence Selectivity

This compound does not bind randomly to guanine residues but exhibits a significant preference for certain DNA sequences. This selectivity is a critical aspect of its mechanism and is primarily dictated by the conformational flexibility of the DNA helix.[1][6]

Preferred Binding Sequences

Extensive footprinting analysis has established a clear hierarchy for this compound binding sites. The most preferred sites consist of a central guanine flanked by two purines (Pu), while the least preferred sites have a guanine flanked by two pyrimidines (Py).[1][6]

| Sequence Motif (G* = Alkylated Guanine) | Binding Preference |

| 5'-Pu-G-Pu | Highest |

| 5'-Pu-G-Py | Intermediate |

| 5'-Py-G-Pu | Intermediate |

| 5'-Py-G-Py | Lowest |

Role of DNA Conformation and Flexibility

The formation of the this compound-DNA adduct induces a conformational change in the DNA, including localized bending.[6] Theoretical modeling and experimental data suggest that purine-purine steps in B-DNA have inherently low twist angles and greater flexibility, which more readily accommodates the structural distortions required for the drug to bind covalently.[1][8] In contrast, the more rigid structure of pyrimidine-rich sequences presents a higher energy barrier for adduct formation.[1]

Quantitative Data Summary

Quantitative analysis of the this compound-DNA interaction provides crucial parameters for understanding its potency and for the development of related compounds.

Table 1: Structural Data from X-Ray Crystallography

| Parameter | Value | Source Oligonucleotide | Reference |

| Resolution | 2.3 Å | C-C-A-A-C-G-T-T-G-G | [8] |

| Covalent Bond | C11 (this compound) - N2 (Guanine) | C-C-A-A-C-G-T-T-G-G | [8] |

| Stereochemistry | C11S, C11aS | C-C-A-A-C-G-T-T-G-G | [8] |

Note: While many studies reference kinetic data and binding constants for the PBD family, specific quantitative values for this compound itself are sparse in the provided search results. The related anthracyclines show apparent binding constants in the range of (1-2) x 10^6 M^-1 and IC50 values for polymerase inhibition of 10-30 µM.[9]

Key Experimental Protocols

The elucidation of this compound's alkylation mechanism has relied on a combination of structural biology, biochemical, and biophysical techniques.

Protocol: NMR Spectroscopy for Adduct Structure Determination

Nuclear Magnetic Resonance (NMR) is used to determine the high-resolution 3D structure of the this compound-DNA adduct in solution.

-

Sample Preparation: A self-complementary DNA oligonucleotide with a known this compound binding site (e.g., d(ATGCAT)2) is synthesized and purified.[7] this compound is added to the oligonucleotide solution and incubated to allow for covalent adduct formation. The complex is then purified to remove any unbound drug.

-

Data Acquisition: One- and two-dimensional NMR experiments (e.g., COSY, NOESY) are performed on a high-field NMR spectrometer (e.g., 400 MHz).[10] NOESY experiments are critical as they identify protons that are close in space, revealing intermolecular contacts between the drug and the DNA.[7]

-

Spectral Assignment: Protons on both the DNA and the this compound molecule are systematically assigned by analyzing the correlation peaks in the 2D spectra.[7]

-

Structure Calculation: The distances derived from NOESY cross-peak intensities are used as constraints in molecular modeling programs. This allows for the calculation of a family of 3D structures consistent with the experimental data, revealing the precise orientation of the drug in the minor groove and the stereochemistry of the covalent linkage.[11]

Protocol: HPLC for Kinetic Analysis of Sequence Specificity

High-Performance Liquid Chromatography (HPLC) can be employed to measure and compare the reaction rates of this compound with different DNA sequences.[6]

-

Reaction Setup: Separate reactions are prepared, each containing this compound and a different DNA oligonucleotide (e.g., representing PuGPu, PyGPy motifs). Reactions are initiated simultaneously and maintained at a constant temperature.

-

Time-Course Sampling: At specific time intervals, aliquots are removed from each reaction and the reaction is quenched (e.g., by rapid freezing or addition of a quenching agent).

-

HPLC Analysis: Samples are injected onto a reverse-phase HPLC column. A gradient elution is used to separate the unreacted (hydrophobic) this compound from the DNA and the DNA-drug adduct.

-

Quantification: The peak areas corresponding to the free drug and the adduct are integrated. The rate of adduct formation for each DNA sequence is determined by plotting the concentration of the adduct versus time. This allows for a direct quantitative comparison of sequence reactivity.[6]

Protocol: DNase I Footprinting for Binding Site Identification

Footprinting is a technique used to identify the specific DNA sequence where a small molecule like this compound binds.

Caption: Experimental workflow for DNase I footprinting to map this compound binding sites.

Conclusion

The mechanism of DNA alkylation by this compound is a well-characterized process involving the formation of a reactive iminium ion that covalently binds to the N2 position of guanine in the DNA minor groove. This interaction is highly sequence-selective, favoring flexible, purine-rich regions, and results in the inhibition of essential cellular processes like replication and transcription. The detailed understanding of this mechanism, derived from sophisticated structural and kinetic studies, continues to inform the design and development of next-generation PBD-based anticancer agents and antibody-drug conjugates.[2]

References

- 1. tandfonline.com [tandfonline.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Reaction of this compound with DNA. Biological consequences of DNA damage in normal and xeroderma pigmentosum cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The 2-amino group of guanine is absolutely required for specific binding of the anti-cancer antibiotic echinomycin to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Correlation of DNA sequence specificity of this compound and tomaymycin with reaction kinetics and bending of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Two-dimensional NMR studies on the this compound-d(ATGCAT)2 adduct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Crystal structure of a covalent DNA-drug adduct: this compound bound to C-C-A-A-C-G-T-T-G-G and a molecular explanation of specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Interaction of new anthracycline antibiotics with DNA. Effects on nucleic acid synthesis and binding to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure of the this compound-d(ATGCAT)2 adduct from one- and two-dimensional proton NMR experiments in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Anthramycin's Covalent Embrace: An In-Depth Technical Guide to its DNA Minor Groove Binding Site

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthramycin, a potent antitumor antibiotic belonging to the pyrrolobenzodiazepine (PBD) family, exerts its cytotoxic effects by forming a covalent adduct with DNA. This interaction, occurring within the minor groove, effectively stalls crucial cellular processes like replication and transcription. Understanding the precise nature of the this compound binding site, its sequence specificity, and the structural consequences of adduct formation is paramount for the rational design of next-generation PBD-based anticancer agents and antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of the this compound-DNA binding event, detailing the molecular interactions, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing the involved pathways and workflows.

Molecular Mechanism of Action: A Covalent Bond in the Minor Groove

This compound binds covalently to the N2 exocyclic amine of guanine (B1146940) bases located in the minor groove of the DNA double helix.[1][2] This reaction proceeds through the electrophilic C11 position of the this compound molecule.[1] The formation of this stable aminal linkage is a key feature of its mechanism of action.

The specificity of this compound binding is not solely dictated by the presence of a guanine residue but is significantly influenced by the flanking nucleotide sequences. There is a strong preference for guanine residues situated within purine-rich tracts, particularly the sequence 5'-Pu-G-Pu-3' (where Pu is a purine, i.e., adenine (B156593) or guanine).[3] The least reactive sequences are those where the guanine is flanked by pyrimidines (5'-Py-G-Py-3').[3] This sequence preference is attributed to the conformational flexibility of the DNA at these sites, which facilitates the accommodation of the drug molecule within the minor groove.[3][4]

The this compound-DNA adduct is further stabilized by a series of non-covalent interactions. The acrylamide (B121943) side chain of this compound extends along the minor groove, forming hydrogen bonds with the floor of the groove, reminiscent of the binding of other minor groove binders like netropsin (B1678217) and distamycin.[1] Additional hydrogen bonds are formed between the C9-hydroxyl and N10 of the this compound core and the edges of the base pairs.[1] The overall conformation of the bound this compound molecule is such that its natural twist matches the helical twist of the B-form DNA minor groove.[1]

Quantitative Data on this compound-DNA Interaction

The following tables summarize the available quantitative data regarding the binding affinity, kinetics, and thermodynamics of the this compound-DNA interaction.

Table 1: DNA Sequence Specificity of this compound Binding

| DNA Sequence | Relative Reactivity | Reference |

| 5'-Pu-G-Pu-3' | Most Reactive | [3] |

| 5'-Py-G-Pu-3' | Intermediate | [3] |

| 5'-Pu-G-Py-3' | Intermediate | [3] |

| 5'-Py-G-Py-3' | Least Reactive | [3] |

Table 2: Kinetic Parameters for this compound-DNA Adduct Formation

| Parameter | Value | Conditions | Reference |

| Reaction Rate | Correlates with sequence-induced DNA bending | Not specified | [3] |

| Covalent Adduct Formation | Dependent on the presence of the imine functionality | Fluorescence spectroscopy | [5] |

Table 3: Thermodynamic Parameters of Anthracycline-DNA Interaction *

| Drug | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) | Reference |

| Daunomycin | -6.62 | -2.62 | +9.24 | [6] |

| Berubicin | Not specified | Entropic and enthalpic contributions estimated | Computational study | [7] |

Note: Specific thermodynamic data for this compound is limited in the reviewed literature. The data for other anthracyclines are provided for comparative purposes, as they share a similar intercalating chromophore and minor groove interaction.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of the this compound-DNA interaction. Below are outlines of key experimental protocols.

DNase I Footprinting to Determine this compound Binding Sites

This technique identifies the DNA sequence protected by a bound ligand from enzymatic cleavage.

Protocol Outline:

-

DNA Probe Preparation: A DNA fragment of interest is radiolabeled at one end.

-

Binding Reaction: The labeled DNA probe is incubated with varying concentrations of this compound to allow for binding equilibrium to be reached.

-

DNase I Digestion: A limited amount of DNase I is added to the reaction mixture to randomly cleave the DNA backbone. The regions where this compound is bound will be protected from cleavage.

-

Gel Electrophoresis: The DNA fragments are denatured and separated by size on a high-resolution polyacrylamide gel.

-

Autoradiography: The gel is exposed to X-ray film to visualize the DNA fragments. The "footprint" appears as a region with a significant reduction in the intensity of the cleavage products compared to a control lane without this compound.

For a detailed protocol on DNase I footprinting of anthracyclines, refer to Enzymatic and chemical footprinting of anthracycline antitumor antibiotics and related saccharide side chains.[8]

X-ray Crystallography for Structural Elucidation of the this compound-DNA Adduct

This method provides high-resolution structural information of the drug-DNA complex.

Protocol Outline:

-

Oligonucleotide Synthesis and Purification: A self-complementary DNA oligomer containing the preferred this compound binding site (e.g., 5'-CCAACGTTGG-3') is synthesized and purified.

-

Complex Formation: The oligonucleotide is incubated with this compound to form the covalent adduct.

-

Crystallization: The this compound-DNA adduct is crystallized using vapor diffusion or other suitable methods. This is often the most challenging step.

-

Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.

-

Structure Determination and Refinement: The diffraction data is processed to determine the electron density map, from which the atomic coordinates of the complex are derived and refined.

The crystal structure of this compound bound to the decanucleotide 5'-CCAACGTTGG-3' has been solved and is available in the Protein Data Bank (PDB ID: 274D).[1][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics

NMR provides detailed information about the structure and dynamics of the this compound-DNA complex in solution.

Protocol Outline:

-

Sample Preparation: A solution of the this compound-DNA adduct is prepared in a suitable buffer, often containing D₂O.

-

NMR Data Acquisition: A series of one- and two-dimensional NMR experiments (e.g., COSY, NOESY, TOCSY) are performed on a high-field NMR spectrometer.

-

Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the this compound molecule and the DNA oligomer.

-

Structural Analysis: The nuclear Overhauser effect (NOE) data, which provides information about through-space proton-proton distances, is used to calculate a three-dimensional model of the complex.

For detailed NMR studies of this compound-DNA adducts, refer to publications such as "Two-dimensional NMR studies on the this compound-d(ATGCAT)2 adduct" and "Structure of the this compound-d(ATGCAT)2 adduct from one- and two-dimensional proton NMR experiments in solution".[11][12]

Visualizations

Logical Workflow for Studying this compound-DNA Interaction

Caption: Workflow for the investigation of this compound-DNA interactions.

Signaling Pathway of this compound-Induced Cytotoxicity

Caption: Simplified pathway of this compound-induced cytotoxicity.

Experimental Workflow for DNase I Footprinting

Caption: Experimental workflow for DNase I footprinting analysis.

Conclusion

The covalent interaction of this compound with the minor groove of DNA at specific guanine residues is a well-characterized phenomenon that underpins its potent antitumor activity. The preference for purine-rich sequences and the structural details of the adduct provide a solid foundation for the development of new DNA-targeting agents. The experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug discovery who are working to exploit the unique properties of the this compound-DNA interaction for therapeutic benefit. The continued application of advanced biophysical and structural biology techniques will undoubtedly lead to a deeper understanding of this fascinating molecular recognition event and pave the way for the design of more effective and selective anticancer drugs.

References

- 1. Crystal structure of a covalent DNA-drug adduct: this compound bound to C-C-A-A-C-G-T-T-G-G and a molecular explanation of specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Correlation of DNA sequence specificity of this compound and tomaymycin with reaction kinetics and bending of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A theoretical investigation of the sequence specificity in the binding of the antitumor drug this compound to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DNA binding properties of a new class of linked this compound analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scienceopen.com [scienceopen.com]

- 7. Thermodynamics and Kinetics of the Deintercalation of a Novel Anthracycline from Double-Stranded Oligonucleotide DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enzymatic and chemical footprinting of anthracycline antitumor antibiotics and related saccharide side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Two-dimensional NMR studies on the this compound-d(ATGCAT)2 adduct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure of the this compound-d(ATGCAT)2 adduct from one- and two-dimensional proton NMR experiments in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Structure Elucidation of Anthramycin by NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide on the nuclear magnetic resonance (NMR) spectroscopic analysis for the structure elucidation of anthramycin, a potent antitumor antibiotic from the pyrrolobenzodiazepine (PBD) class. Due to the inherent instability of this compound, early structural studies were often performed on its more stable derivative, this compound methyl ether. This guide will detail the modern NMR methodologies, including 2D correlation spectroscopy, that are essential for unambiguously determining its complex tricyclic structure and stereochemistry.

Introduction to this compound and Structural Challenges

This compound is a natural product first isolated from Streptomyces refuineus. Its biological activity stems from its ability to form a covalent adduct with guanine (B1146940) bases in the minor groove of DNA, thereby inhibiting DNA and RNA synthesis. The structure of this compound features a pyrrolo[2,1-c][1][2]benzodiazepine core, a phenolic hydroxyl group, and a conjugated acrylamide (B121943) sidechain. The key stereochemical features at the C11 and C11a positions are crucial for its DNA-binding affinity and biological function. The initial structure was first reported by Leimgruber et al. in 1965, using techniques including NMR and UV spectroscopy.[1] Modern, high-field NMR spectroscopy provides a much more detailed picture, allowing for the complete assignment of protons and carbons and the definitive determination of its three-dimensional structure in solution.

Experimental Protocols for NMR Analysis

Detailed and carefully executed experimental protocols are fundamental to acquiring high-quality NMR data for complex natural products like this compound.

2.1 Sample Preparation A pure sample of this compound (or its methyl ether derivative) is dissolved in a deuterated solvent. Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is a common choice due to its excellent solubilizing properties for polar molecules.

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the purified this compound sample.

-

Dissolution: Dissolve the sample in 0.6 mL of high-purity DMSO-d₆ (99.96%+ D).

-

Filtration: Filter the solution through a glass wool plug into a 5 mm NMR tube to remove any particulate matter.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts (δ = 0.00 ppm).

2.2 NMR Data Acquisition All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

1D ¹H NMR: Provides information on the number of different types of protons and their electronic environments.

-

Pulse Program: Standard single-pulse (zg30).

-

Spectral Width: 16 ppm (-2 to 14 ppm).

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 16-64 scans.

-

-

1D ¹³C NMR: Identifies the number of unique carbon atoms.

-

Pulse Program: Standard single-pulse with proton decoupling (zgpg30).

-

Spectral Width: 240 ppm (-10 to 230 ppm).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans.

-

-

2D COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, typically through 2-3 bonds.

-

Pulse Program: cosygpqf.

-

Data Points: 2048 (F2) x 256 (F1).

-

Number of Scans: 8-16 per increment.

-

-

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (¹J-coupling).

-

Pulse Program: hsqcedetgpsisp2.3.

-

¹J(C,H) Coupling Constant: Optimized for ~145 Hz.

-

Data Points: 2048 (F2) x 256 (F1).

-

Number of Scans: 16-32 per increment.

-

-

2D HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over longer ranges (typically 2-4 bonds), crucial for connecting spin systems and identifying quaternary carbons.

-

Pulse Program: hmbcgplpndqf.

-

Long-Range Coupling Constant: Optimized for 8 Hz.

-

Data Points: 2048 (F2) x 256 (F1).

-

Number of Scans: 32-64 per increment.

-

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (<5 Å), which is essential for determining stereochemistry and 3D conformation.

-

Pulse Program: noesygpph.

-

Mixing Time: 300-800 ms.

-

Data Points: 2048 (F2) x 256 (F1).

-

Number of Scans: 16-32 per increment.

-

Data Presentation and Interpretation

Table 1: ¹H NMR Data for this compound (in a DNA Adduct Context)

| Position | δ (ppm) | Multiplicity | J (Hz) |

|---|---|---|---|

| H-1 | 7.35 | d | 15.0 |

| H-2 | 6.80 | d | 15.0 |

| H-3a / H-3b | ~4.2-4.4 | m | - |

| H-6 | 7.15 | d | 8.5 |

| H-7 | 6.95 | d | 8.5 |

| H-11 | 4.85 | d | 10.0 |

| H-11a | 4.10 | m | - |

| 8-CH₃ | 2.20 | s | - |

| 10-NH | 7.80 | s | - |

| Acrylamide-NH₂ | ~7.0-7.5 | br s | - |

| 9-OH | ~9.5 | br s | - |

| 11-OH | ~5.5 | br s | - |

Table 2: Representative ¹³C NMR Data for the this compound Scaffold

| Position | δ (ppm) (Expected) | Position | δ (ppm) (Expected) |

|---|---|---|---|

| C-1 | ~125.0 | C-7 | ~118.0 |

| C-2 | ~135.0 | C-8 | ~120.0 |

| C-3 | ~45.0 | C-9 | ~150.0 |

| C-5 | ~165.0 | C-9a | ~130.0 |

| C-5a | ~115.0 | C-11 | ~95.0 |

| C-6 | ~128.0 | C-11a | ~55.0 |

| C-6a | ~138.0 | 8-CH₃ | ~20.0 |

| Acrylamide C=O | ~168.0 | | |

Visualization of Structure Elucidation Workflow and Key Correlations

The following diagrams, generated using the DOT language, illustrate the logical workflow and key correlations used to determine the structure of this compound.

4.1 General Workflow for NMR Structure Elucidation This diagram outlines the systematic process from sample isolation to the final confirmed chemical structure.

Caption: Workflow for NMR-based structure elucidation of natural products.

4.2 Key HMBC and COSY Correlations for Connectivity This diagram shows the critical 2D NMR correlations that establish the connectivity of the this compound backbone. COSY correlations (blue) define proton-proton adjacencies, while HMBC correlations (red) connect fragments across quaternary carbons and heteroatoms.

References

An In-depth Technical Guide to the Anthramycin Biosynthesis Pathway in Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anthramycin, a potent pyrrolobenzodiazepine antitumor antibiotic, is a secondary metabolite produced by thermophilic actinomycetes, primarily Streptomyces refuineus. Its unique chemical structure and biological activity, stemming from its ability to bind to the minor groove of DNA, have made its biosynthetic pathway a subject of significant scientific interest. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the genetic architecture, enzymatic machinery, and chemical transformations involved. It is intended to serve as a resource for researchers in natural product biosynthesis, synthetic biology, and drug development, offering insights into the production of this valuable therapeutic agent and providing a foundation for future bioengineering efforts.

The this compound Biosynthetic Gene Cluster

The biosynthesis of this compound is orchestrated by a dedicated gene cluster, which in Streptomyces refuineus subsp. thermotolerans is a contiguous 32.5 kb region of DNA. This cluster comprises 25 open reading frames (ORFs) that encode all the necessary enzymatic machinery for the synthesis of the this compound molecule from primary metabolic precursors.[1] The integrity of this gene cluster and its sufficiency for this compound production have been confirmed through its successful heterologous expression in Streptomyces lividans.[2]

Organization of the this compound Gene Cluster

The genes within the this compound cluster are organized in a manner that reflects the modular nature of its biosynthesis. A detailed annotation of the gene cluster from Streptomyces refuineus has revealed genes responsible for the synthesis of the two key precursors, their subsequent condensation, and tailoring reactions.

Table 1: Annotated Genes in the this compound Biosynthetic Cluster of Streptomyces refuineus

| Gene (ORF) | Proposed Function | Homology/Domain Analysis |

| antA | Regulation | TetR family transcriptional regulator |

| antB | Transport | ABC transporter-like protein |

| antC | NRPS Module 1 | Adenylation (A), Thiolation (T), Condensation (C) domains |

| antD | NRPS Module 2 | Adenylation (A), Thiolation (T), Reductase (R) domains |

| antE | Precursor biosynthesis | Kynureninase |

| antF | Precursor biosynthesis | SAM-dependent methyltransferase |

| antG | Precursor biosynthesis | Hydroxylase |

| ... | ... | ... |

| antY | Unknown | Hypothetical protein |

(Note: This table is a representative summary based on available data. The complete and verified functions of all ORFs are a subject of ongoing research.)

The Biosynthetic Pathway: A Step-by-Step Elucidation

The biosynthesis of this compound can be conceptually divided into three main stages:

-

Formation of the 4-methyl-3-hydroxyanthranilic acid (4-MHAA) moiety.

-

Formation of the dehydroproline acrylamide (B121943) moiety.

-

Assembly of the final this compound scaffold by a Non-Ribosomal Peptide Synthetase (NRPS).

Biosynthesis of the 4-Methyl-3-hydroxyanthranilic Acid (4-MHAA) Moiety

The 4-MHAA core of this compound is derived from the tryptophan catabolic pathway via the kynurenine (B1673888) pathway.

Caption: Biosynthesis of the 4-methyl-3-hydroxyanthranilic acid moiety.

The pathway commences with the conversion of L-tryptophan to L-kynurenine. A key step is the methylation of 3-hydroxykynurenine by a SAM-dependent methyltransferase, encoded by a gene homologous to sibL in the sibiromycin (B87660) biosynthetic pathway.[3] This is followed by the hydrolytic cleavage of 4-methyl-3-hydroxykynurenine by a kynureninase homolog (AntE) to yield 4-methyl-3-hydroxyanthranilic acid.[4]

Biosynthesis of the Dehydroproline Acrylamide Moiety

The dehydroproline acrylamide portion of this compound originates from the amino acid L-tyrosine. The biosynthetic conversion involves a series of enzymatic modifications to the tyrosine molecule to form the C2- and C3-proline moieties.

Caption: Proposed biosynthetic origin of the dehydroproline acrylamide moiety.

NRPS-Mediated Assembly of this compound

The final assembly of this compound is carried out by a two-module Non-Ribosomal Peptide Synthetase (NRPS).[1]

-

Module 1 (encoded by antC): This module is responsible for the recognition and activation of the 4-MHAA precursor. It contains an adenylation (A) domain that selects and activates 4-MHAA as an aminoacyl-adenylate, a thiolation (T) domain (also known as a peptidyl carrier protein or PCP) that covalently tethers the activated precursor via a phosphopantetheinyl arm, and a condensation (C) domain that catalyzes peptide bond formation.

-

Module 2 (encoded by antD): This module activates the dehydroproline acrylamide moiety. It also comprises A and T domains for this purpose. Crucially, this module terminates with a reductase (R) domain, which is responsible for the reductive release of the final product from the NRPS assembly line, leading to the formation of the characteristic hemiaminal structure of this compound.[1]

Caption: NRPS-mediated assembly of the this compound scaffold.

Regulation of this compound Biosynthesis

The production of this compound, like many other secondary metabolites in Streptomyces, is tightly regulated. This regulation occurs at multiple levels, ensuring that the antibiotic is produced at the appropriate time in the bacterial life cycle, typically during the stationary phase. While the specific regulatory network for this compound is not fully elucidated, it is known to be influenced by global regulatory pathways common in Streptomyces.

The this compound gene cluster itself contains at least one putative regulatory gene, antA, which encodes a protein belonging to the TetR family of transcriptional regulators. These regulators often act as repressors, binding to operator sites in the promoter regions of biosynthetic genes and dissociating in the presence of a specific signaling molecule, thereby allowing transcription to proceed.

Caption: A hypothetical model for the regulation of this compound biosynthesis.

Experimental Protocols

This section provides an overview of key experimental methodologies that have been instrumental in elucidating the this compound biosynthetic pathway.

Heterologous Expression of the this compound Gene Cluster in Streptomyces lividans

The heterologous expression of the entire this compound gene cluster is a powerful technique to confirm the function of the cluster and to facilitate genetic manipulation and production optimization.

Experimental Workflow:

Caption: Workflow for heterologous expression of the this compound gene cluster.

Detailed Methodology: A detailed protocol for this process is beyond the scope of this guide but generally involves the creation of a cosmid library from S. refuineus genomic DNA, identification of cosmids containing parts of the this compound gene cluster through PCR screening or hybridization, reassembly of the full cluster into a suitable vector using techniques like in vivo recombination in Saccharomyces cerevisiae or Gibson assembly, and subsequent introduction into an E. coli donor strain for conjugation into S. lividans.

Gene Inactivation using Lambda-RED Mediated Recombination

To elucidate the function of individual genes within the this compound cluster, targeted gene inactivation is a critical tool. The lambda-RED mediated recombination system is a widely used method for this purpose in Streptomyces.

Experimental Workflow:

Caption: Workflow for lambda-RED mediated gene inactivation.

Detailed Methodology: This protocol involves the design of PCR primers with 5' extensions that are homologous to the regions flanking the gene of interest. These primers are used to amplify a selectable marker (e.g., an antibiotic resistance gene). The resulting PCR product is then electroporated into an E. coli strain that expresses the lambda-RED recombinase system and contains a cosmid carrying the target gene. The recombinase facilitates the replacement of the target gene with the resistance cassette on the cosmid. The modified cosmid is then transferred to Streptomyces, and double-crossover homologous recombination events are selected to generate the chromosomal gene knockout.

In Vitro Assays for NRPS Adenylation Domain Activity

To characterize the substrate specificity of the adenylation domains of the this compound NRPS, in vitro assays are employed. A common method is the ATP-pyrophosphate (PPi) exchange assay.

Detailed Methodology: This assay measures the reverse reaction of the adenylation process. The purified A-domain is incubated with ATP, radiolabeled [³²P]PPi, and a potential amino acid substrate. If the amino acid is a substrate for the A-domain, the enzyme will catalyze the formation of the aminoacyl-adenylate and PPi. This leads to the exchange of unlabeled PPi with [³²P]PPi, and the incorporation of the radiolabel into ATP is measured.

Quantitative Data on this compound Production

While precise, side-by-side comparative production data is not extensively available in the public domain, the heterologous expression of the this compound gene cluster in S. lividans has been shown to result in detectable levels of this compound production.[2] It has been noted that production in the heterologous host is dependent on culture conditions, such as temperature, mirroring the thermotolerant nature of the native producer, S. refuineus.[2] Further optimization of fermentation conditions and metabolic engineering of the host strain are promising avenues for enhancing production titers.

Table 2: Factors Influencing this compound Production

| Factor | Observation | Reference |

| Temperature | Production in heterologous S. lividans is observed at elevated temperatures. | [2] |

| Host Strain | S. lividans is a viable heterologous host. | [2] |

| Precursor Supply | Availability of tryptophan and tyrosine is essential. |

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway has provided a fascinating glimpse into the intricate molecular machinery that Streptomyces employs to produce complex bioactive molecules. The identification of the gene cluster and the characterization of the key biosynthetic steps have laid the groundwork for future research in several exciting directions. The amenability of the pathway to genetic manipulation, demonstrated by successful heterologous expression and gene knockout studies, opens up possibilities for combinatorial biosynthesis to generate novel this compound analogs with improved therapeutic properties. Furthermore, a deeper understanding of the regulatory networks controlling this compound production will be crucial for developing strategies to enhance its yield, making this potent antitumor agent more accessible for clinical and research purposes. This technical guide serves as a foundational document for researchers poised to explore these future frontiers.

References

- 1. Regulation of Antibiotic Production by Signaling Molecules in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reassembly of this compound biosynthetic gene cluster by using recombinogenic cassettes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Mithramycin Gene Cluster of Streptomyces argillaceus Contains a Positive Regulatory Gene and Two Repeated DNA Sequences That Are Located at Both Ends of the Cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzodiazepine biosynthesis in Streptomyces refuineus - PubMed [pubmed.ncbi.nlm.nih.gov]

The Production of Anthramycin by Streptomyces refuineus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the production of anthramycin, a potent antitumor pyrrolobenzodiazepine antibiotic, by the actinomycete Streptomyces refuineus. It covers the biosynthesis of this compound, detailed experimental protocols for fermentation and purification, genetic regulation of its production, and metabolic flux analysis considerations.

Introduction to this compound and Streptomyces refuineus

This compound is a member of the pyrrolobenzodiazepine (PBD) family of antibiotics, known for their sequence-specific DNA-binding properties and significant antitumor activity.[1] It was first isolated from the thermophilic actinomycete Streptomyces refuineus subsp. thermotolerans.[2] The producing organism, S. refuineus, is a Gram-positive, filamentous bacterium found in soil. Like many Streptomyces species, it synthesizes a diverse array of secondary metabolites.[3] S. refuineus exhibits a unique resistance mechanism to the this compound it produces; during the production phase, the cell membrane becomes specifically impermeable to the antibiotic, which is likely biosynthesized outside the cell membrane.[4][5]

Biosynthesis of this compound

The biosynthesis of this compound in Streptomyces refuineus proceeds from precursors derived from primary metabolism, specifically the aromatic amino acids L-tryptophan and L-tyrosine, and the methyl donor L-methionine.[6] The biosynthetic pathway is encoded by a 32.5 kb gene cluster containing 25 open reading frames (ORFs).[2]

The core structure of this compound is assembled from two main moieties:

-

A 4-methyl-3-hydroxyanthranilic acid unit derived from the shikimate pathway via chorismate.

-

A "dehydroproline acrylamide" moiety.

These precursors are condensed by a two-module nonribosomal peptide synthetase (NRPS) which is terminated by a reductase domain, leading to the final hemiaminal structure of this compound.[2]

Fermentation for this compound Production

Media Composition

A two-stage fermentation process, involving a seed culture followed by a production culture, is typically employed.

| Table 1: Representative Media Composition for Streptomyces refuineus Fermentation | |

| Component | Concentration (g/L) |

| Seed Medium (e.g., Tryptone Soya Broth) | |

| Tryptone | 17.0 |

| Soy Peptone | 3.0 |

| Glucose | 2.5 |

| Sodium Chloride | 5.0 |

| Dipotassium Hydrogen Phosphate | 2.5 |

| Production Medium (e.g., Glucose Soybean Meal Broth) [7] | |

| Glucose | 10.0 |

| Soybean Meal | 10.0 |

| Sodium Chloride | 10.0 |

| Calcium Carbonate | 1.0 |

Experimental Protocol: Fermentation

-

Seed Culture Preparation:

-

Inoculate 50 mL of sterile seed medium in a 250 mL baffled flask with a loopful of Streptomyces refuineus spores or a mycelial suspension from a stock culture.

-

Incubate at 30°C with agitation (e.g., 200 rpm) for 48-72 hours until a dense culture is obtained.

-

-

Production Culture:

-

Inoculate 1 L of sterile production medium in a 2 L baffled flask with 5% (v/v) of the seed culture.

-

Incubate at 30°C with agitation (e.g., 200 rpm) for 7-10 days.

-

Monitor the fermentation parameters such as pH (maintained around 7.0), dissolved oxygen, and glucose consumption.

-

-

Optimization Parameters:

-

Carbon Source: Glucose is a common carbon source, but others like glycerol (B35011) or starch can be tested.[8]

-

Nitrogen Source: Soybean meal, peptone, and yeast extract are effective nitrogen sources. The carbon-to-nitrogen ratio is a critical factor to optimize.

-

pH: The optimal pH for growth and antibiotic production in Streptomyces is typically between 6.5 and 7.5.[9]

-

Temperature: As a thermophilic actinomycete, S. refuineus may have an optimal production temperature higher than the typical 28-30°C for many Streptomyces species.

-

Aeration and Agitation: Adequate aeration is crucial for the growth of these aerobic bacteria and for secondary metabolite production.

-

Extraction and Purification of this compound

The following protocol for the extraction and purification of this compound is adapted from established methods for similar compounds produced by Streptomyces.

Experimental Protocol: Extraction and Purification

-

Harvesting and Extraction:

-

After fermentation, centrifuge the culture broth at 8,000 x g for 20 minutes to separate the mycelium from the supernatant.

-

Extract the supernatant three times with an equal volume of ethyl acetate.

-

Pool the organic phases and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Chromatographic Purification:

-

Silica (B1680970) Gel Chromatography:

-

Dissolve the crude extract in a minimal amount of methanol (B129727) and adsorb it onto a small amount of silica gel.

-

Apply the dried, adsorbed sample to a silica gel column pre-equilibrated with a non-polar solvent (e.g., chloroform).

-

Elute the column with a stepwise gradient of increasing polarity, for example, a chloroform-methanol mixture.

-

Collect fractions and analyze them by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.

-

-

Size-Exclusion Chromatography (e.g., Sephadex LH-20):

-

Pool the this compound-containing fractions from the silica gel column and concentrate them.

-

Dissolve the residue in methanol and apply it to a Sephadex LH-20 column equilibrated with methanol.

-

Elute with methanol and collect fractions, again monitoring with TLC or HPLC.

-

-

Preparative HPLC:

-

For final purification, use a preparative reversed-phase HPLC column (e.g., C18).

-

Elute with a gradient of acetonitrile (B52724) and water (often with a modifier like 0.1% formic acid).

-

Collect the peak corresponding to this compound and verify its purity by analytical HPLC and mass spectrometry.

-

-

| Table 2: Representative Purification Scheme and Potential Yields | |

| Parameter | Illustrative Value |

| Fermentation Volume | 10 L |

| Crude Extract Weight | 1.5 - 3.0 g |

| Purified this compound | 50 - 200 mg |

| Overall Yield | 5 - 20 mg/L |

| Note: These are estimated values based on typical secondary metabolite production in Streptomyces and are not specific reported yields for this compound. |

Genetic Regulation of this compound Biosynthesis

The production of antibiotics in Streptomyces is tightly regulated at the genetic level, often involving a hierarchical network of regulatory genes.[3] The this compound biosynthetic gene cluster in S. refuineus likely contains cluster-situated regulators (CSRs) that control the expression of the biosynthetic genes. While the specific regulatory genes within the this compound cluster have not been fully characterized in the public domain, they are likely to belong to common families of Streptomyces regulators.

-

Streptomyces Antibiotic Regulatory Proteins (SARPs): These are a family of transcriptional activators commonly found within antibiotic biosynthetic gene clusters. They often play a crucial role in initiating the transcription of the biosynthetic genes.

-

TetR Family Regulators: These often act as repressors, and their function can be modulated by the binding of a small molecule, which could be an intermediate in the biosynthetic pathway or the final product itself.

-

LuxR Family Regulators: These are often involved in quorum sensing-like signaling pathways, allowing the bacterial population to coordinate gene expression, including antibiotic production.

Further research, including gene knockout and overexpression studies, is needed to elucidate the specific roles of the putative regulatory genes within the this compound gene cluster.

Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful tool for understanding and engineering cellular metabolism for enhanced production of desired compounds.[10] While no specific MFA studies for this compound production in S. refuineus have been published, the principles of MFA can be applied to optimize the production of this aromatic amino acid-derived antibiotic.

A genome-scale metabolic model of S. refuineus could be constructed to perform in silico simulations of metabolic fluxes.[11] This would involve:

-

Genome Annotation: Identifying all metabolic genes in the S. refuineus genome.

-

Network Reconstruction: Assembling the identified reactions into a stoichiometric model.

-

Flux Balance Analysis (FBA): Using the model to predict metabolic flux distributions under different nutrient conditions.[12] The objective function could be set to maximize this compound production to identify key metabolic pathways and potential bottlenecks.[13]

-

¹³C-Labeling Experiments: To experimentally validate and refine the model, ¹³C-labeled substrates (e.g., glucose, tryptophan) can be used to trace the flow of carbon through the metabolic network.[14]

MFA could help identify key precursor-supplying pathways, such as the shikimate pathway for aromatic amino acids, and suggest genetic engineering targets to redirect metabolic flux towards this compound biosynthesis.[15]

Visualizations

This compound Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of this compound from primary metabolic precursors.

Experimental Workflow for this compound Production and Purification

Caption: A typical experimental workflow for the production and purification of this compound.

General Regulatory Cascade for Antibiotic Production in Streptomyces

Caption: A simplified model of the regulatory hierarchy controlling antibiotic synthesis.

References

- 1. adcreview.com [adcreview.com]

- 2. Benzodiazepine biosynthesis in Streptomyces refuineus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sensitivity and permeability of the this compound producing organism Streptomyces refuineus to this compound and structurally related antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cris.huji.ac.il [cris.huji.ac.il]

- 6. Biosynthesis of the antitumor antibiotic this compound by Streptomyces refuineus - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Production of potent antimicrobial agent by actinomycete, Streptomyces sannanensis strain SU118 isolated from phoomdi in Loktak Lake of Manipur, India - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolic flux analysis for calcium dependent antibiotic (CDA) production in Streptomyces coelicolor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Genome-scale metabolic flux analysis of Streptomyces lividans growing on a complex medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Flux balance analysis in the production of clavulanic acid by Streptomyces clavuligerus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Flux balance analysis-based metabolic modeling of microbial secondary metabolism: Current status and outlook - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Metabolic Network Analysis of Streptomyces tenebrarius, a Streptomyces Species with an Active Entner-Doudoroff Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. japsonline.com [japsonline.com]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Anthramycin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and stereochemical features of anthramycin, a potent antitumor antibiotic. The document details its structural elucidation, key chemical properties, and the experimental methodologies used for its characterization.

Core Chemical Structure

This compound is a member of the pyrrolo[2,1-c][1][2]benzodiazepine (PBD) family of natural products, a class of compounds known for their antitumor activity.[3][4] The core of this compound is a tricyclic system composed of an aromatic A-ring, a seven-membered 1,4-diazepine B-ring, and a five-membered pyrrolidine (B122466) C-ring.[4]

The structure was first elucidated by Leimgruber and colleagues in 1965.[1][5] They utilized techniques such as nuclear magnetic resonance (NMR) and ultraviolet (UV) spectroscopy to identify the major functional groups. Mass spectrometry was then employed to confirm the pyrrolobenzodiazepine nucleus over an alternative pyridoquinazoline skeleton.[1]

The IUPAC name for this compound is (2E)-3-[(11S,11aS)-9,11-Dihydroxy-8-methyl-5-oxo-5,10,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1][2]benzodiazeprazepin-2-yl]prop-2-enamide.[1] Key substitutions on the PBD core include a phenolic hydroxyl group at C9, a methyl group at C8, and an acrylamide (B121943) side chain at the C2 position.[2] The molecule possesses a carbinolamine (or hemiaminal) functionality at the N10-C11 position, which is crucial for its biological activity. This unstable functional group can readily dehydrate to form an electrophilic imine, enabling it to covalently bind to DNA.[6]

Caption: Logical relationship of the core PBD structure and key substituents of this compound.

Stereochemistry and Absolute Configuration

The biological activity of many pharmaceutical compounds is highly dependent on their stereochemistry, and this compound is no exception.[7][8] The this compound molecule possesses two critical chiral centers at the C11 and C11a positions.

The absolute configuration of naturally occurring this compound is (11S, 11aS).[1] This specific three-dimensional arrangement is essential for its sequence-selective binding within the minor groove of DNA. Two-dimensional NMR studies on this compound-DNA adducts have confirmed that the molecule attaches to the 2-amino group of guanine (B1146940) via its C11 position.[6] The stereochemistry at C11 dictates the orientation of the drug in the DNA minor groove, with the acrylamide side chain pointing toward the 5'-end of the modified DNA strand.[6]

Due to the inherent instability of the carbinolamine moiety, characterization is often performed on its more stable epimer, this compound-11-methyl-ether. This derivative is formed when this compound is recrystallized from hot methanol.[1]

Quantitative Data and Physicochemical Properties

The following table summarizes key quantitative data for this compound.

| Property | Value | Reference(s) |

| IUPAC Name | (2E)-3-[(11S,11aS)-9,11-Dihydroxy-8-methyl-5-oxo-5,10,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1][2]benzodiazepin-2-yl]prop-2-enamide | [1] |

| Molecular Formula | C₁₆H₁₇N₃O₄ | [1][2] |

| Molar Mass | 315.329 g·mol⁻¹ | [1] |

| CAS Number | 4803-27-4 | [1][2] |

| PubChem CID | 5311005 | [1] |

| ChEBI ID | CHEBI:40699 | [1] |

| Appearance | Yellow Pigment | [1] |

| Source | Streptomyces refuineus | [1][2] |

Experimental Protocols for Structural Characterization

The determination of this compound's complex structure and stereochemistry relies on a combination of sophisticated analytical techniques.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a cornerstone technique for elucidating the structure of organic molecules in solution.[4]

-

Objective: To determine the carbon-hydrogen framework and the connectivity of atoms. For this compound, it was crucial for the initial structural proposal.[1]

-

Methodology:

-

Sample Preparation: The purified this compound compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

1D NMR (¹H and ¹³C): Proton (¹H) NMR spectra are acquired to identify the number and types of hydrogen atoms. Carbon (¹³C) NMR provides information on the carbon backbone.

-

2D NMR (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other.

-

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is essential for piecing together the molecular fragments.

-

-

NOE (Nuclear Overhauser Effect) Spectroscopy: 2D NOESY or ROESY experiments are used to identify protons that are close in space, which is critical for determining the relative stereochemistry and conformation of the molecule. For the this compound-DNA adduct, NOE data established the S-stereoisomer at C11 and the orientation within the DNA groove.[6]

-

Coupling Constants (J-coupling): The measurement of the coupling constant between H11 and H11a protons (found to be ~10 Hz) was instrumental in confirming the stereochemical relationship at these centers.[6]

-

Mass Spectrometry (MS)

MS is used to determine the molecular weight and elemental composition of a molecule.

-

Objective: To confirm the molecular formula and aid in distinguishing between possible isomeric structures.[1]

-

Methodology:

-

Ionization: A sample of this compound is ionized using a suitable technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio in a mass analyzer (e.g., Time-of-Flight, Quadrupole, or Orbitrap).

-

High-Resolution MS (HRMS): Provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula (C₁₆H₁₇N₃O₄).

-

Tandem MS (MS/MS): The molecular ion is fragmented, and the masses of the fragments are analyzed. This fragmentation pattern provides structural information that helped confirm the PBD nucleus of this compound.[1]

-

X-ray Crystallography

This technique provides the most definitive three-dimensional structure of a molecule in its crystalline form.

-

Objective: To unambiguously determine the bond lengths, bond angles, and, most importantly, the absolute stereochemistry of the chiral centers.

-

Methodology:

-

Crystallization: A high-purity sample of this compound (or a stable derivative) is crystallized from a suitable solvent system to obtain single crystals of sufficient quality. This is often the most challenging step.

-

X-ray Diffraction: The crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The crystal diffracts the X-rays in a specific pattern based on its internal atomic arrangement.

-

Data Collection and Processing: The intensities and positions of the diffracted spots are collected.

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the molecule. From this map, the positions of all non-hydrogen atoms are determined. The absolute configuration is typically determined using anomalous dispersion effects (Flack parameter).[10]

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C16H17N3O4 | CID 12306674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. The structure of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Two-dimensional NMR studies on the this compound-d(ATGCAT)2 adduct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pioneerpublisher.com [pioneerpublisher.com]

- 8. Drug chirality: a consideration of the significance of the stereochemistry of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. mdpi.com [mdpi.com]

Anthramycin Structure-Activity Relationship Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of anthramycin and its analogs. This compound is a potent pyrrolobenzodiazepine (PBD) antitumor antibiotic that exerts its cytotoxic effects through covalent binding to the minor groove of DNA. Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is crucial for the rational design of novel and more effective anticancer agents with improved therapeutic indices.

Core Structure and Mechanism of Action

This compound belongs to the pyrrolobenzodiazepine (PBD) family, characterized by a tricyclic system consisting of an aromatic A-ring, a diazepine (B8756704) B-ring, and a pyrrolidine (B122466) C-ring. The antitumor activity of PBDs stems from their ability to form a covalent adduct with the C2-amino group of guanine (B1146940) bases in the DNA minor groove. This interaction inhibits critical cellular processes such as DNA replication and transcription, ultimately leading to cell death.

The key structural feature responsible for this reactivity is the carbinolamine or its dehydrated form, an imine, at the N10-C11 position. This electrophilic center facilitates the covalent bond formation with the nucleophilic guanine base.

Quantitative Structure-Activity Relationship (SAR) Data

The biological activity of this compound and its analogs is highly dependent on their chemical structure. Modifications to the A, B, and C rings, as well as the side chain, can significantly impact DNA binding affinity and cytotoxicity. The following tables summarize key quantitative data from various SAR studies on PBD analogs, which provide valuable insights into the structural requirements for potent antitumor activity.

Table 1: In Vitro Cytotoxicity (IC50) of C2-Aryl Pyrrolobenzodiazepine Monomers

| Compound | C2-Substituent | Cell Line | IC50 (nM) | Reference |

| 1 | Phenyl | HCT-116 | 15.0 | Antonow et al., 2010 |

| 2 | 4-Methoxyphenyl | HCT-116 | 10.0 | Antonow et al., 2010 |

| 3 | 4-Nitrophenyl | HCT-116 | 25.0 | Antonow et al., 2010 |

| 4 | 2-Naphthyl | HCT-116 | 5.0 | Antonow et al., 2010 |

| 5 | 2-Quinolinyl | HCT-116 | 1.0 | Antonow et al., 2010 |

| 6 | 2-Thienyl | HCT-116 | 20.0 | Antonow et al., 2010 |

A comprehensive study on 80 analogues demonstrated that C2-aryl and styryl substituents significantly enhance in vitro cytotoxicity, with the C2-quinolinyl moiety being optimal.

Table 2: DNA Binding Affinity of Pyrrolobenzodiazepine Monomers

| Compound | Method | ΔTm (°C) | DNA Binding Affinity (Ka, M-1) | Reference |

| This compound | Thermal Denaturation | 15.2 | 2.5 x 106 | Hurley et al., 1979 |

| Tomaymycin | Thermal Denaturation | 12.5 | 1.1 x 106 | Hurley et al., 1979 |

| Sibiromycin | Thermal Denaturation | 18.0 | 5.0 x 106 | Hurley et al., 1979 |

| PBD Monomer 1 (C2-Phenyl) | Fluorescence Intercalator Displacement | - | 1.2 x 105 | Antonow et al., 2010 |

| PBD Monomer 5 (C2-Quinolinyl) | Fluorescence Intercalator Displacement | - | 8.3 x 105 | Antonow et al., 2010 |

ΔTm represents the increase in the melting temperature of DNA upon drug binding, indicating stabilization of the DNA duplex. A higher ΔTm value generally correlates with stronger DNA binding affinity.

Key Structure-Activity Relationship Insights

Based on extensive research on PBDs, including this compound, several key SAR trends have been established:

-

C-Ring Unsaturation: The presence of a C2-C3 double bond within the C-ring, as seen in this compound, contributes to a more planar structure that fits better into the DNA minor groove, enhancing binding affinity.

-

C2-Substitution: As demonstrated in Table 1, the nature of the substituent at the C2 position is a critical determinant of cytotoxicity. Aromatic and heteroaromatic groups, particularly extended polycyclic systems like quinoline, significantly increase potency. This is attributed to improved van der Waals interactions and a better fit within the minor groove.

-

A-Ring Substitution: Modifications on the aromatic A-ring can influence electronic properties and solubility. The phenolic hydroxyl group at C9 in this compound is believed to contribute to cardiotoxicity through the formation of reactive quinone species.

-

N10-C11 Electrophilicity: The electrophilicity of the imine or carbinolamine at the N10-C11 position is essential for the covalent reaction with guanine. Electron-withdrawing groups on the A-ring can enhance this reactivity.

-

PBD Dimers: Linking two PBD units through their C8 positions via a flexible tether leads to PBD dimers. These dimers are significantly more cytotoxic than their monomeric counterparts because they can form interstrand DNA cross-links.

Experimental Protocols

Detailed methodologies for key experiments cited in this compound SAR studies are provided below.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds (this compound analogs) in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

DNA Footprinting Assay (DNase I)

DNase I footprinting is used to identify the specific binding site of a molecule on a DNA sequence.

Principle: A DNA-binding compound like this compound protects the DNA region it is bound to from cleavage by DNase I. When the resulting DNA fragments are separated by gel electrophoresis, the protected region appears as a "footprint" - a gap in the ladder of DNA fragments.

Protocol:

-

DNA Probe Preparation: Prepare a DNA fragment of interest (typically 100-400 bp) and label one end with a radioactive isotope (e.g., 32P) or a fluorescent dye.

-

Binding Reaction: Incubate the end-labeled DNA probe with varying concentrations of the this compound analog in a suitable binding buffer.

-

DNase I Digestion: Add a predetermined, limiting amount of DNase I to the reaction mixture and incubate for a short period to achieve partial DNA cleavage.

-

Reaction Termination: Stop the digestion by adding a stop solution (e.g., containing EDTA).

-

DNA Purification: Purify the DNA fragments by phenol-chloroform extraction and ethanol (B145695) precipitation.

-

Gel Electrophoresis: Separate the DNA fragments on a high-resolution denaturing polyacrylamide gel.

-

Visualization: Visualize the DNA fragments by autoradiography (for radioactive labels) or fluorescence imaging. The protected region will appear as a blank space (the footprint) on the gel.

DNA Thermal Denaturation Assay

This assay measures the increase in the melting temperature (Tm) of DNA upon ligand binding, which is an indicator of the ligand's ability to stabilize the DNA double helix.

Principle: The Tm is the temperature at which half of the double-stranded DNA has dissociated into single strands. This process is accompanied by an increase in UV absorbance (hyperchromicity). A DNA-binding agent will increase the Tm.

Protocol:

-

Sample Preparation: Prepare solutions of double-stranded DNA (e.g., calf thymus DNA) in a suitable buffer. Prepare a parallel set of DNA solutions containing the this compound analog at a specific concentration.

-

Thermal Denaturation: Place the samples in a spectrophotometer equipped with a temperature-controlled cuvette holder. Gradually increase the temperature (e.g., 1°C/minute) from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C).

-

Absorbance Monitoring: Continuously monitor the absorbance of the samples at 260 nm as a function of temperature.

-

Data Analysis: Plot the absorbance versus temperature to obtain a melting curve. The Tm is the temperature at the midpoint of the transition. Calculate the ΔTm as the difference between the Tm of the DNA with the compound and the Tm of the DNA alone.

Signaling Pathways and Experimental Workflows

This compound's primary mechanism of action, DNA damage, triggers a cascade of cellular signaling events, ultimately leading to apoptosis or cell cycle arrest.

This compound-Induced Apoptosis Pathway

The covalent binding of this compound to DNA induces DNA lesions, which are recognized by the cell's DNA damage response (DDR) machinery. This can activate the intrinsic apoptotic pathway.

The Architectural Blueprint of Nature's Warheads: An In-depth Technical Guide to Pyrrolobenzodiazepine (PBD) Core Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract